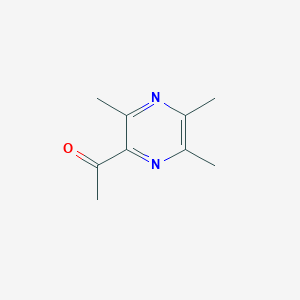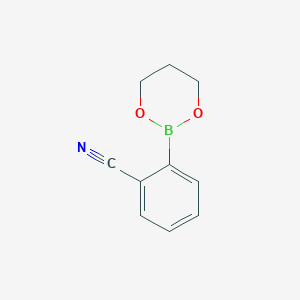
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride, also known as CDPC, is a chemical compound that has been widely used in scientific research. It is a pyridine derivative that contains a carbonyl chloride functional group. CDPC has been utilized in various fields such as medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride is not fully understood, but it is believed to act as an acylating agent. 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride can react with various functional groups such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters. 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine, which is involved in various physiological processes such as muscle contraction and cognition.
Biochemische Und Physiologische Effekte
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has been shown to have various biochemical and physiological effects. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has several advantages for lab experiments, such as its high purity, stability, and ease of handling. It can be stored for an extended period without degradation or decomposition. However, 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has some limitations, such as its high cost, low solubility, and toxicity. It should be handled with care and used in a well-ventilated area.
Zukünftige Richtungen
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has great potential for future research directions. One possible direction is the development of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride-based materials with unique properties such as high porosity and selectivity. Another direction is the synthesis of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride derivatives with improved pharmacological properties such as increased potency and selectivity. Furthermore, the mechanism of action of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride needs to be further elucidated to better understand its biological activity.
Conclusion:
In conclusion, 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride is a valuable chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride is necessary to fully explore its potential in various fields.
Synthesemethoden
The synthesis of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride can be achieved by reacting 2-chloro-4,6-dimethylpyridine-3-carboxylic acid with thionyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which is then converted to 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride by the elimination of hydrogen chloride. The yield of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride can be improved by using excess thionyl chloride and refluxing the reaction mixture for an extended period.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has been used in various scientific research applications, such as in the synthesis of pharmaceutical intermediates, agrochemicals, and materials. It has been utilized as a key building block in the synthesis of antitumor agents, antibacterial agents, and anti-inflammatory drugs. 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has also been used in the preparation of novel materials such as metal-organic frameworks and porous organic polymers.
Eigenschaften
CAS-Nummer |
114319-42-5 |
|---|---|
Produktname |
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride |
Molekularformel |
C8H7Cl2NO |
Molekulargewicht |
204.05 g/mol |
IUPAC-Name |
2-chloro-4,6-dimethylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H7Cl2NO/c1-4-3-5(2)11-7(9)6(4)8(10)12/h3H,1-2H3 |
InChI-Schlüssel |
SJWSFNUCYJEBAT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C(=O)Cl)Cl)C |
Kanonische SMILES |
CC1=CC(=NC(=C1C(=O)Cl)Cl)C |
Synonyme |
3-Pyridinecarbonyl chloride, 2-chloro-4,6-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)
